Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Description
Properties
IUPAC Name |
sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPVJLSYQBYCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635617 | |
| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221908-17-4 | |
| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
$$
C6H2F4OH + SO3 \rightarrow C6H2F4OH(SO3H)
$$
The intermediate sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt.
Key Parameters:
- Reagents: Tetrafluorophenol, sulfur trioxide or chlorosulfonic acid, sodium hydroxide.
- Solvent: Typically anhydrous conditions or polar solvents like dichloromethane.
- Temperature: Controlled below 100°C to prevent decomposition.
Advantages:
Electrophilic Aromatic Substitution
This method utilizes electrophilic sulfonation directly on tetrafluorophenol. The reaction mechanism involves the activation of the aromatic ring by electron-withdrawing fluorine atoms, making it susceptible to attack by sulfonating agents.
Reaction Scheme:
$$
C6H2F4OH + SOCl2 \rightarrow C6H2F_4OH(SOCl)
$$
Subsequent hydrolysis and neutralization yield the final product.
Key Parameters:
- Reagents: Thionyl chloride (SOCl₂) followed by hydrolysis and neutralization with sodium hydroxide.
- Temperature: Typically carried out at room temperature or slightly elevated conditions.
Advantages:
Sulfonation via Sulfite Salts
An alternative method employs sulfite salts for sulfonation. This approach avoids harsh reagents like sulfur trioxide and provides a safer route for synthesis.
Reaction Scheme:
$$
C6H2F4OH + Na2SO3 \rightarrow C6H2F4OH(SO_3Na)
$$
Key Parameters:
- Reagents: Sodium sulfite as a sulfonating agent.
- Solvent: Water or polar organic solvents.
- Temperature: Mild conditions ranging from 50–80°C.
Advantages:
Oxidative Sulfonation
This method involves the oxidation of tetrafluorophenol in the presence of sulfur dioxide and a catalyst such as vanadium pentoxide (V₂O₅).
Reaction Scheme:
$$
C6H2F4OH + SO₂ + O₂ \rightarrow C6H2F4OH(SO₃Na)
$$
Key Parameters:
- Catalyst: Vanadium pentoxide or other transition metal oxides.
- Temperature: Elevated temperatures (150–200°C) under controlled pressure.
Advantages:
Comparison of Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Sulfonation | SO₃ or chlorosulfonic acid | <100°C | High yield and purity | Requires careful handling of SO₃ |
| Electrophilic Aromatic Substitution | SOCl₂ | Room temperature | Precise substitution control | Toxicity of thionyl chloride |
| Sulfite Salt Method | Na₂SO₃ | Mild (50–80°C) | Safer and eco-friendly | Lower reaction rates |
| Oxidative Sulfonation | SO₂ + O₂ + V₂O₅ | 150–200°C | Industrial scalability | Requires specialized equipment |
Notes on Purity and Quality Control
The purity of Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate is critical for its applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm structural integrity and purity levels.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound is widely used as a reagent in the synthesis of fluorinated organic compounds. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Biological Research
- Biochemical Assays : this compound serves as a labeling reagent for studying biomolecules. It enhances the stability and functionality of proteins and enzymes in various assays .
- Modification of Biomolecules : Researchers utilize this compound to modify biomolecules for improved drug formulation and delivery systems .
Medicine
- Drug Development : The compound is investigated for its potential use in drug development as a diagnostic tool. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications .
Environmental Applications
- Pollutant Removal : this compound is used in developing materials for environmental remediation, particularly in removing pollutants from water sources .
Industrial Applications
- Surface Coatings : It is employed in creating advanced surface coatings that provide hydrophobic and oleophobic properties. This application is particularly valuable in textiles and electronics industries .
- Analytical Chemistry : The compound acts as a derivatizing agent in analytical methods, enhancing the detection of various analytes in complex mixtures .
Table 1: Applications of this compound
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Reagent for fluorinated organic compounds | Enhances biological activity |
| Biological Research | Labeling reagent for biomolecules | Improves stability and functionality |
| Medicine | Potential use in drug development | Interaction with biological targets |
| Environmental Science | Materials for pollutant removal | Contributes to sustainability efforts |
| Industrial Applications | Surface coatings with hydrophobic/oleophobic properties | Valuable in textiles and electronics |
| Analytical Chemistry | Derivatizing agent for analyte detection | Improves quality control |
Case Study 1: Fluorinated Compound Synthesis
In a study focusing on the synthesis of fluorinated compounds using this compound as a reagent, researchers demonstrated its effectiveness in enhancing reaction yields compared to traditional methods. The study highlighted the compound's role in facilitating reactions that produce biologically active intermediates essential for pharmaceutical development.
Case Study 2: Environmental Remediation
A recent investigation into the environmental applications of this compound revealed its potential in developing adsorbents for removing heavy metals from contaminated water sources. The results indicated a significant reduction in metal concentration post-treatment using materials derived from this compound.
Mechanism of Action
The mechanism of action of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate involves its ability to interact with various molecular targets through its fluorine atoms and sulfonate group. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical and biological processes .
Comparison with Similar Compounds
- Sodium 2,3,5,6-Tetrafluorobenzoate
- Sodium 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonate
- Sodium 2,3,5,6-Tetrafluoro-4-aminobenzenesulfonate
Uniqueness: Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Biological Activity
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate (NaTFBS) is a synthetic compound with significant potential in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.
Overview of this compound
- Chemical Formula : C₆H₂F₄O₄S
- CAS Number : 221908-17-4
- Molecular Weight : 268 g/mol
- Structure : The compound features a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a sulfonate group. This unique structure enhances its chemical stability and lipophilicity, influencing its biological interactions.
Target Interactions
NaTFBS acts primarily as a probe for catalytic reactions and is involved in the oxidation of glycols and ethylene glycols. Its interactions with various enzymes and proteins suggest a role in modulating biochemical pathways related to these substrates.
Cellular Effects
Research indicates that NaTFBS influences cellular processes by affecting cell signaling pathways and gene expression. It may alter metabolic activities through its binding interactions with biomolecules, leading to changes in enzyme activity that are crucial for biochemical assays.
Applications in Scientific Research
NaTFBS has diverse applications across multiple fields:
- Biochemical Assays : It is utilized as a labeling reagent for studying biological molecules and can influence enzyme activity or protein interactions due to its fluorinated structure.
- Proteomics : The compound shows promise in protein precipitation techniques, potentially aiding in the isolation and purification of proteins from complex mixtures.
- Organic Synthesis : NaTFBS is employed as a reagent in the preparation of fluorinated compounds, highlighting its utility in synthetic organic chemistry.
Study on Enzyme Activity Modulation
A study demonstrated that NaTFBS could modulate the activity of specific enzymes involved in glycol metabolism. The compound's fluorinated groups enhance binding affinities, leading to altered enzyme kinetics. This modulation is crucial for understanding its role in metabolic pathways.
Impact on Cellular Metabolism
In vitro experiments revealed that NaTFBS affects cellular metabolism by influencing the expression of genes related to glycolysis and oxidative stress responses. These findings suggest potential therapeutic applications in conditions characterized by metabolic dysregulation.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Modulation | Alters kinetics of glycol-metabolizing enzymes |
| Protein Interaction | Influences binding properties of proteins |
| Cellular Metabolism | Affects gene expression related to metabolic pathways |
| Application in Assays | Used as a labeling reagent for biochemical assays |
| Synthetic Utility | Acts as a reagent in organic synthesis of fluorinated compounds |
Q & A
Q. What are the recommended methods for synthesizing Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate, and what are common impurities encountered?
Synthesis typically involves sulfonation and fluorination of a phenolic precursor. A key step is the introduction of fluorine atoms at the 2,3,5,6 positions while preserving the hydroxyl and sulfonate groups. Common impurities include partial fluorination byproducts (e.g., tri- or penta-fluoro derivatives) or residual sulfonic acid intermediates. Purification via recrystallization (using polar aprotic solvents like DMF) or ion-exchange chromatography is critical to achieve >98% purity . Characterization by and HPLC-MS is essential to confirm structural integrity and quantify impurities .
Q. How should researchers address solubility challenges during experimental design?
The compound exhibits limited solubility in water and common organic solvents (e.g., ethanol, acetone) due to its polar sulfonate group and fluorinated aromatic ring. For reactions requiring homogeneous conditions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. Pre-dissolution in DMSO followed by dilution into aqueous buffers is a standard protocol for biological assays .
Q. What analytical techniques are optimal for characterizing this compound?
- Structural confirmation : Use (for hydroxyl and aromatic protons) and (for fluorine substitution patterns).
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm or mass spectrometry (MS) for trace impurities.
- Quantitative analysis : Ion chromatography for sulfonate group quantification. Note: Fluorine’s isotopic pattern in MS (e.g., at 100% abundance) simplifies spectral interpretation but requires high-resolution instruments to distinguish adjacent peaks .
Advanced Research Questions
Q. How can this compound be utilized in polymer chemistry or materials science?
The compound’s sulfonate group and fluorinated aromatic structure make it a candidate for:
- Ion-conductive polymers : As a dopant in proton-exchange membranes (PEMs) for fuel cells, leveraging its acidity and thermal stability.
- Surfactants : Fluorinated surfactants with enhanced chemical resistance for coatings or emulsion polymerization.
- Monomer functionalization : As a building block in reversible deactivation radical polymerization (RDRP) to introduce sulfonate moieties into polymer backbones .
Q. What strategies resolve contradictions in reported reactivity or stability data across studies?
Discrepancies may arise from:
- Hydration state : The compound’s hygroscopic nature can alter reactivity. Store in anhydrous conditions and confirm water content via Karl Fischer titration.
- pH-dependent behavior : The sulfonate group’s deprotonation state (pKa ~1–2) affects solubility and reactivity. Control pH rigorously in aqueous systems.
- Metal contamination : Trace metals (e.g., Na from synthesis) can catalyze side reactions. Use chelating agents or ion-exchange resins for purification .
Q. What are the implications of fluorination on the compound’s electronic properties for optoelectronic applications?
The electron-withdrawing fluorine atoms stabilize the aromatic ring, reducing the highest occupied molecular orbital (HOMO) energy. This enhances oxidative stability and makes the compound suitable as:
Q. How does this compound interact with biological systems, and what are its potential applications in drug delivery?
The sulfonate group enhances aqueous solubility, while fluorination improves metabolic stability. Potential uses include:
- Prodrug design : As a solubilizing moiety for hydrophobic therapeutics.
- Targeted delivery : Conjugation to antibodies or nanoparticles for site-specific release (e.g., leveraging pH-sensitive sulfonate dissociation in tumors). Toxicity screening (e.g., zebrafish embryo assays) is critical due to potential aquatic toxicity from fluorine residues .
Methodological Notes
- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid aqueous discharge due to environmental toxicity (EC50 <1 mg/L for aquatic organisms) .
- Storage : Store in airtight containers at 4°C to prevent hydration and degradation.
- Data reproducibility : Report synthesis conditions (e.g., solvent, temperature, purification steps) in detail to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
